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molecular formula C6H10N2O B2820232 (1,3-dimethyl-1H-pyrazol-4-yl)methanol CAS No. 103946-59-4

(1,3-dimethyl-1H-pyrazol-4-yl)methanol

Cat. No. B2820232
M. Wt: 126.159
InChI Key: LGRRIEHAGOJLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521462B2

Procedure details

To a cooled solution (0° C.) of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester (5.0 g, 29.7 mmol) in anhydrous tetrahydrofuran (1000 ml), is added a solution of DIBAL-H (95.1 ml, 95.1 mmol). The reaction mixture is stirred at 0° C. for 2 hours and then quenched with saturated aqueous sodium potassium tartrate and stirred for 2 hours. The layers are separated and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to give 1,3-dimethyl-1H-pyrazol-4-methanol (3.7 g, 100%) which is used without purification. 1H NMR (CDCl3): δ=7.22 (1H, s), 4.46 (2H, s), 3.74 (3H, s), 2.20 (3H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
95.1 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([CH3:12])=[N:8][N:9]([CH3:11])[CH:10]=1)=O)C.CC(C[AlH]CC(C)C)C>O1CCCC1>[CH3:11][N:9]1[CH:10]=[C:6]([CH2:4][OH:3])[C:7]([CH3:12])=[N:8]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NN(C1)C)C
Name
Quantity
95.1 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous sodium potassium tartrate
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=C(C(=C1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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